Α-PROTEIN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

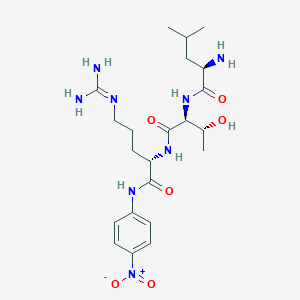

The term “Α-PROTEIN” is often used to refer to proteins that contain alpha helices . An alpha helix (or α-helix) is a sequence of amino acids in a protein that are twisted into a coil (a helix). The alpha helix is the most common structural arrangement in the secondary structure of proteins .

Synthesis Analysis

The synthesis of α-proteins involves various biochemical reactions. For instance, α-amino acids can be synthesized in the laboratory using reactions such as the Hell–Volhard–Zelinskii reaction . In a study, genes potentially related to protein expression were identified and optimized for enhancing α-amylase production in Bacillus subtilis .Molecular Structure Analysis

The molecular structure of α-proteins is primarily determined by the sequence of amino acids and their arrangement into alpha helices . The RCSB Protein Data Bank provides access to experimentally-determined 3D structures from the Protein Data Bank (PDB) archive .Chemical Reactions Analysis

The chemical reactions involving α-proteins are diverse. For instance, a chemical method for selective labeling of the key amino acid tryptophan has been developed . Also, all α-amino acids react with ninhydrin, a powerful oxidizing agent, to give a purple colored product .Physical And Chemical Properties Analysis

The physical and chemical properties of α-proteins can be computed using tools like ProtParam, which provides parameters like molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .Mécanisme D'action

The mechanism of action of α-proteins depends on their specific function. For example, the α1-proteinase inhibitor inhibits the action of the serine protease called elastase in the lungs . Another example is α1-adrenergic receptors, which are involved in neurotransmission and regulate the sympathetic nervous system .

Safety and Hazards

The safety and hazards associated with α-proteins depend on their specific type and use. For instance, alternative protein sources like cultured meat, plant-based meat, insect protein, and single-cell protein have specific food safety risks that include toxins, allergens, and high ribonucleic acid (RNA) contents .

Orientations Futures

The future of α-proteins is promising with advancements in protein design and engineering. Cutting-edge computational methods are enabling the creation of tailor-made proteins with enhanced stability, novel functions, and the potential to address major challenges facing humanity . Moreover, the development of new proteins with practical applications and uses is an active area of research .

Propriétés

Numéro CAS |

146317-23-9 |

|---|---|

Nom du produit |

Α-PROTEIN |

Formule moléculaire |

C8H9NO4 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)